molecular formula C19H24O2 B15351722 6-Bromo-7-iodo-2-naphthalenecarbonitrile

6-Bromo-7-iodo-2-naphthalenecarbonitrile

Cat. No.: B15351722
M. Wt: 284.4 g/mol
InChI Key: BCWWDWHFBMPLFQ-FAJBIJEISA-N
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Description

6-Bromo-7-iodo-2-naphthalenecarbonitrile (CAS: 1042170-69-3) is a halogenated naphthalene derivative featuring bromine and iodine substituents at the 6- and 7-positions, respectively, and a nitrile group at the 2-position. Its structure combines electron-withdrawing groups (Br, I, CN) that influence its electronic properties, solubility, and reactivity in cross-coupling reactions. According to supplier data from EOS Med Chem, it is marketed for specialized medical applications, though its exact therapeutic targets remain undisclosed . The compound is sold with impurities, suggesting its primary use in exploratory synthesis rather than clinical settings.

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9R,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16+,17+,19-/m0/s1

InChI Key

BCWWDWHFBMPLFQ-FAJBIJEISA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-iodo-2-naphthalenecarbonitrile typically involves the bromination and iodination of 2-naphthalenecarbonitrile. The process begins with the bromination of 2-naphthalenecarbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide. This reaction yields 6-bromo-2-naphthalenecarbonitrile. The subsequent iodination is carried out using iodine and a strong oxidizing agent, such as potassium iodate, to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-iodo-2-naphthalenecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Various substituted naphthalenecarbonitriles depending on the nucleophile used.

    Coupling: Biaryl compounds or alkynyl naphthalenes.

    Reduction: 6-Bromo-7-iodo-2-naphthalenemethylamine.

Scientific Research Applications

6-Bromo-7-iodo-2-naphthalenecarbonitrile is used in several scientific research applications:

    Chemistry: As a building block for the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-iodo-2-naphthalenecarbonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The bromine and iodine atoms can form halogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex. The nitrile group can also participate in hydrogen bonding and other interactions with the enzyme.

Comparison with Similar Compounds

Key Insights :

  • The fully aromatic structure of this compound enhances conjugation compared to the partially saturated 2i, which may reduce stability in redox environments .
  • The n-butoxy group in 2-Bromo-6-n-butoxynaphthalene introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing nitrile in the target compound .

Reactivity in Cross-Coupling Reactions

Compound Name Preferred Reactions Leaving Group Potential
This compound Suzuki, Ullmann, Stille I > Br (iodine is superior leaving group)
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile (2i) Limited applicability Br only; saturation reduces reactivity
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile Buchwald-Hartwig amination Amino group directs reactivity

Key Insights :

  • The iodine substituent in this compound offers a strategic site for selective functionalization in cross-coupling, whereas 2i’s saturation limits its utility in such reactions .
  • Pyrazole-based analogs (e.g., 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile) prioritize amination over halogen-based coupling .

Key Insights :

  • The nitrile group in this compound enhances polarity compared to alkoxy-substituted analogs, making it more suitable for polar reaction solvents .
  • Lipophilic compounds like 2-Bromo-6-n-butoxynaphthalene are preferred in material science for their compatibility with non-polar matrices .

Research Findings and Challenges

  • Synthetic Utility: The dual halogenation (Br, I) in this compound provides versatility in sequential functionalization, a feature absent in mono-halogenated analogs like 2i .
  • Data Gaps : Direct comparative studies on pharmacokinetics or toxicity are lacking, highlighting the need for further research to benchmark it against established intermediates.

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